2,6-di-tert-butyl-4-[(1-methylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]phenol
Overview
Description
This compound is a phenolic derivative, which means it contains a phenol group - a hydroxyl (-OH) group attached to a benzene ring. It also has two tert-butyl groups attached to the benzene ring, which are bulky groups that can affect the compound’s reactivity. Additionally, it contains a pyrrolo[1,2-a]pyrazine ring, which is a type of nitrogen-containing heterocycle .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The tert-butyl groups would add bulk to the molecule, potentially affecting its conformation and the accessibility of the other functional groups .Chemical Reactions Analysis
As a phenolic compound, this molecule might undergo reactions typical of phenols, such as acid-base reactions with the -OH group. The pyrrolo[1,2-a]pyrazine ring might also participate in various reactions, especially if it’s part of a larger aromatic system .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the polar -OH group and the nonpolar tert-butyl groups might give the compound both polar and nonpolar characteristics .Mechanism of Action
Future Directions
Properties
IUPAC Name |
2,6-ditert-butyl-4-[(1-methyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methyl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38N2O/c1-16-20-9-8-10-24(20)11-12-25(16)15-17-13-18(22(2,3)4)21(26)19(14-17)23(5,6)7/h13-14,16,20,26H,8-12,15H2,1-7H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZDKTMYGVONXAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CCCN2CCN1CC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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